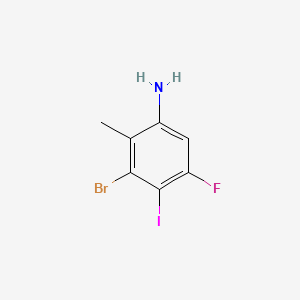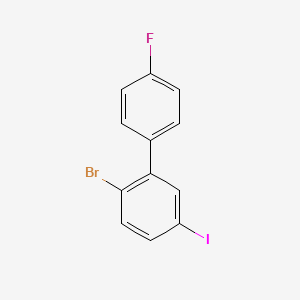
2-Bromo-4'-fluoro-5-iodo-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the biphenyl structure. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl typically involves multi-step reactions starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the biphenyl structure can be achieved through halogenation reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Substitution Reactions: Fluorination and iodination can be achieved through nucleophilic substitution reactions using appropriate reagents such as potassium fluoride (KF) and iodine (I2) in the presence of catalysts or under specific reaction conditions.
Industrial Production Methods
Industrial production of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of biphenyl derivatives with different functional groups, while oxidation and reduction can yield various oxidized or reduced forms of the compound.
科学的研究の応用
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic or electrophilic substitution. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Bromo-4’-fluoro-1,1’-biphenyl: Lacks the iodine atom, which may result in different chemical properties and reactivity.
2-Iodo-4’-fluoro-1,1’-biphenyl:
2-Bromo-5-iodo-1,1’-biphenyl: Lacks the fluorine atom, leading to variations in its chemical and physical properties.
Uniqueness
2-Bromo-4’-fluoro-5-iodo-1,1’-biphenyl is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1823345-34-1 |
|---|---|
分子式 |
C12H7BrFI |
分子量 |
376.99 g/mol |
IUPAC名 |
1-bromo-2-(4-fluorophenyl)-4-iodobenzene |
InChI |
InChI=1S/C12H7BrFI/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7H |
InChIキー |
ATXOFRNZXFCIMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)I)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)
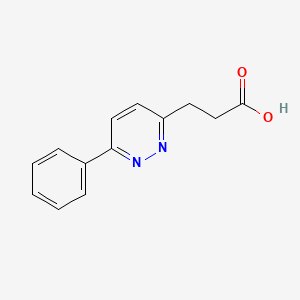

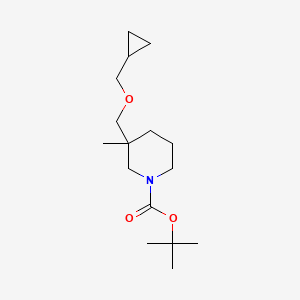
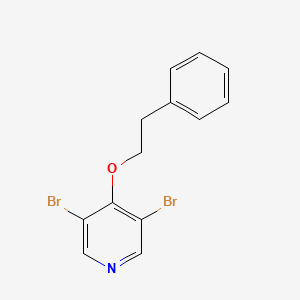


![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
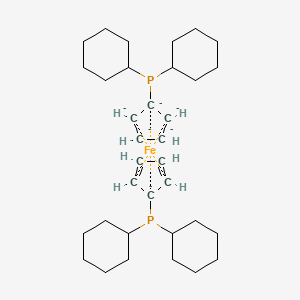
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
